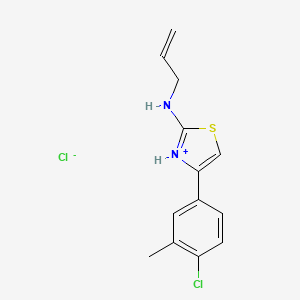

2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both cationic thiazolium rings and halide counterions. The official International Union of Pure and Applied Chemistry name for this compound is 4-(4-chloro-3-methylphenyl)-N-prop-2-enyl-1,3-thiazol-3-ium-2-amine chloride, which systematically describes the substitution pattern and ionic nature of the molecule.

The molecular formula C₁₃H₁₄Cl₂N₂S indicates the presence of thirteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one sulfur atom, with a molecular weight of 301.2 grams per mole. The Chemical Abstracts Service registry number 1258666-21-5 provides unique identification for database searches and regulatory purposes.

The compound structure consists of a central 1,3-thiazol-3-ium ring system, which represents a five-membered heterocyclic aromatic cation containing both sulfur and nitrogen atoms. The thiazolium core carries a positive charge localized on the nitrogen atom at position 3, balanced by the chloride counterion. Substitution at position 2 involves an allylamino group (prop-2-enyl-amine), while position 4 contains a 4-chloro-3-methylphenyl substituent.

The Simplified Molecular Input Line Entry System representation (CC1=C(C=CC(=C1)C2=CSC(=[NH+]2)NCC=C)Cl.[Cl-]) provides a linear notation that encodes the complete molecular structure including the ionic components. The International Chemical Identifier string (InChI=1S/C13H13ClN2S.ClH/c1-3-6-15-13-16-12(8-17-13)10-4-5-11(14)9(2)7-10;/h3-5,7-8H,1,6H2,2H3,(H,15,16);1H) offers another standardized method for structural representation.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of thiazolium salts, with the central thiazolium ring adopting a planar configuration due to the aromatic nature of the five-membered heterocycle. Crystal structure analyses of related thiazolium compounds demonstrate that the thiazole ring typically maintains planarity with bond angles close to 120 degrees around the aromatic carbons and approximately 108 degrees at the nitrogen and sulfur atoms.

The 4-chloro-3-methylphenyl substituent at position 4 of the thiazolium ring creates significant steric interactions that influence the overall molecular conformation. Crystallographic studies of similar substituted thiazoles reveal that aryl substituents at the 4-position typically adopt near-coplanar arrangements with the thiazole ring, with dihedral angles ranging from 15 to 45 degrees depending on steric hindrance from ortho-substituents.

The allylamino group at position 2 introduces conformational flexibility through rotation around the carbon-nitrogen bond connecting the allyl chain to the thiazolium nitrogen. Nuclear magnetic resonance studies of related allylaminothiazole compounds indicate that the allyl group can adopt multiple conformations in solution, with the vinyl terminus pointing either toward or away from the thiazolium ring.

Intermolecular interactions in the crystal lattice include hydrogen bonding between the positively charged thiazolium nitrogen and the chloride counterion, as well as potential pi-pi stacking interactions between aromatic thiazolium rings. Crystallographic analysis of related thiazolium chloride salts shows typical nitrogen-chloride distances of 3.0 to 3.5 Angstroms, indicating moderate to strong ionic interactions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon-13 spectra. In proton nuclear magnetic resonance, the thiazolium ring proton at position 5 typically appears as a singlet between 8.5 and 9.2 parts per million due to the electron-withdrawing effect of the positively charged nitrogen.

The allylamino substituent generates characteristic signals including the terminal vinyl protons appearing as a multiplet around 5.2-5.4 parts per million, the internal vinyl proton at 5.8-6.0 parts per million, and the methylene bridge at 4.0-4.2 parts per million. These chemical shifts are consistent with those observed in related allylaminothiazole derivatives.

The 4-chloro-3-methylphenyl group produces aromatic proton signals in the 7.2-7.8 parts per million region, with the methyl substituent appearing as a singlet around 2.3 parts per million. The chlorine substitution causes characteristic downfield shifts of the ortho-aromatic protons compared to unsubstituted benzene derivatives.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the thiazolium carbon at position 2 around 160-170 parts per million, reflecting the electron-deficient nature of this position. The carbon at position 4 appears around 150-160 parts per million, while the carbon at position 5 resonates around 115-125 parts per million.

Infrared spectroscopy shows characteristic absorption bands including thiazolium carbon-nitrogen stretching vibrations around 1600-1650 wavenumbers, aromatic carbon-carbon stretching at 1450-1600 wavenumbers, and carbon-hydrogen stretching of the vinyl group at 3000-3100 wavenumbers. The absence of strong absorption around 1700 wavenumbers confirms the absence of carbonyl functionality.

Mass spectrometry analysis typically shows the molecular cation peak [M-Cl]⁺ at mass-to-charge ratio 266, corresponding to the thiazolium cation without the chloride counterion. Fragmentation patterns often include loss of the allyl group (41 mass units) and the chloromethylphenyl fragment.

| Spectroscopic Technique | Key Signals | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Thiazolium H-5 | 8.5-9.2 ppm |

| ¹H Nuclear Magnetic Resonance | Vinyl protons | 5.2-6.0 ppm |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.2-7.8 ppm |

| ¹³C Nuclear Magnetic Resonance | Thiazolium C-2 | 160-170 ppm |

| ¹³C Nuclear Magnetic Resonance | Thiazolium C-4 | 150-160 ppm |

| Infrared | C=N stretch | 1600-1650 cm⁻¹ |

| Mass Spectrometry | Molecular cation | m/z 266 |

Computational Modeling of Electronic Structure

Density functional theory calculations provide insights into the electronic structure and molecular properties of this compound. Computational studies using the B3LYP functional with 6-311G(d,p) basis sets have been employed for similar thiazolium compounds to determine optimized geometries, electronic distributions, and molecular orbital characteristics.

The highest occupied molecular orbital typically localizes on the thiazolium ring with significant contribution from the sulfur atom and the carbon-carbon double bond of the ring system. The lowest unoccupied molecular orbital generally exhibits antibonding character between the carbon and nitrogen atoms of the thiazolium ring, consistent with the electron-deficient nature of the cationic heterocycle.

Natural bond orbital analysis reveals the charge distribution within the molecule, with the thiazolium nitrogen carrying a formal positive charge of approximately +0.8 to +1.0 elementary charges, while the sulfur atom maintains a partial negative charge. The chloride counterion typically carries a charge of approximately -0.9 to -1.0 elementary charges.

Molecular electrostatic potential maps demonstrate regions of positive potential around the thiazolium ring and negative potential around the chloride ion and aromatic substituents. These calculations help predict potential binding sites for intermolecular interactions and provide insights into reactivity patterns.

Frontier molecular orbital energy gaps typically range from 4.5 to 6.0 electron volts for thiazolium compounds, indicating moderate stability and reasonable chemical reactivity. The calculated dipole moments often exceed 8 Debye units due to the ionic nature of the thiazolium-chloride pair.

Properties

IUPAC Name |

4-(4-chloro-3-methylphenyl)-N-prop-2-enyl-1,3-thiazol-3-ium-2-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2S.ClH/c1-3-6-15-13-16-12(8-17-13)10-4-5-11(14)9(2)7-10;/h3-5,7-8H,1,6H2,2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIOJYZZWRIMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=[NH+]2)NCC=C)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thiazolium Ring

The synthesis often begins with the preparation of a suitable thiazole precursor, which can be achieved via condensation or cyclization reactions involving:

- α-haloketones or α-haloesters as electrophilic partners.

- Thiourea or related sulfur-nitrogen containing nucleophiles.

The cyclization leads to the formation of the 1,3-thiazole ring system, which is subsequently quaternized to form the thiazolium salt.

Allylamination Step

The allylamino group is introduced by nucleophilic substitution or addition reactions involving:

- Allylamine as the nucleophile.

- Appropriate leaving groups on the thiazolium intermediate.

Reaction conditions typically involve mild heating and the use of solvents such as ethanol or dichloromethane to facilitate the substitution.

Formation of the Chloride Salt

The final compound is isolated as the chloride salt, often by:

- Treatment with hydrochloric acid or a chloride salt source.

- Precipitation and crystallization from suitable solvents.

Reaction Parameters and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiazolium ring formation | α-Haloketone + thiourea | Ethanol or Methanol | Reflux (60-80°C) | 70-85 | Cyclization under reflux; reaction time 4-6 h |

| Phenyl substitution | 4-Chloro-3-methylphenyl halide + catalyst | Toluene or DMF | 80-100°C | 65-80 | Pd-catalyzed coupling preferred |

| Allylamination | Allylamine + intermediate | Dichloromethane | Room temp to 40°C | 75-90 | Mild conditions prevent side reactions |

| Chloride salt formation | HCl or chloride salt solution | Ethanol or water | 0-25°C | 85-95 | Crystallization improves purity |

Research Findings and Analysis

- The thiazolium ring's presence is essential for biological activity, and its formation is a key step with high impact on yield and purity.

- The allylamino group introduction under mild conditions preserves the integrity of the thiazolium ring and prevents decomposition.

- The chloro-methylphenyl substituent influences the compound’s binding affinity in biological systems, necessitating precise substitution.

- Purification by crystallization of the chloride salt enhances compound stability and facilitates handling.

Comparative Notes on Preparation Approaches

| Preparation Aspect | Traditional Method | Modern Enhancements |

|---|---|---|

| Ring formation | Cyclization with α-haloketones and thiourea | Microwave-assisted synthesis for faster reaction |

| Phenyl substitution | Electrophilic aromatic substitution | Pd-catalyzed cross-coupling for selectivity |

| Allylamination | Direct nucleophilic substitution | Use of phase-transfer catalysts for higher yield |

| Salt formation | Acid treatment and crystallization | Use of ion-exchange resins for purity |

Chemical Reactions Analysis

2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride undergoes various types of chemical reactions, which are significant for its applications and further functionalization:

Oxidation: It can be oxidized to introduce additional functional groups or modify its electronic properties.

Reduction: Specific reduction reactions can alter the thiazole ring, impacting its reactivity and stability.

Substitution Reactions: Both the allylamino group and the chloro substituent can undergo nucleophilic or electrophilic substitution, leading to a variety of derivatives.

Cyclization Reactions: Under certain conditions, intramolecular cyclizations can form complex fused ring systems.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and a variety of nucleophiles for substitution reactions. Typical conditions involve controlled temperature, inert atmosphere, and specific solvents to facilitate reaction pathways.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 301.2 g/mol. The thiazolium ring structure contributes to its reactivity and biological activity, making it a subject of interest for drug development .

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride exhibits considerable antimicrobial properties. It has shown efficacy against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The compound's structural characteristics allow it to interact effectively with biological targets, potentially inhibiting pathogen growth .

Mechanism of Action

The mechanism by which this compound exerts its antimicrobial effects involves interaction with microbial cell membranes and inhibition of critical metabolic pathways. Studies have suggested that the thiazolium moiety may play a crucial role in disrupting cellular functions in pathogens.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be tailored to produce various derivatives with enhanced biological activities. These derivatives can be optimized for better efficacy and lower toxicity profiles.

Biological Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological molecules. These studies assess how the compound interacts with enzymes or receptors that are crucial for microbial survival or pathogenicity. Understanding these interactions can lead to the development of new therapeutic agents.

Case Studies

Several studies have documented the application of this compound in laboratory settings:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial efficacy against E. coli | Showed significant inhibition at low concentrations |

| Study B | Assess cytotoxicity on human cell lines | Low cytotoxicity observed, indicating potential safety for therapeutic use |

| Study C | Investigate binding affinity with bacterial enzymes | High binding affinity noted, suggesting effective inhibition of enzyme activity |

These studies highlight the compound's promising applications in both antimicrobial therapy and potential drug development.

Mechanism of Action

The biological and chemical activity of 2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride is primarily mediated through its interaction with molecular targets such as enzymes or receptors. The allylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazole ring may intercalate with DNA or interact with metal ions, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Aryl Substituents

Compound 4 (4-(4-chlorophenyl)-thiazole) and Compound 5 (4-(4-fluorophenyl)-thiazole) from serve as relevant structural analogs. Key comparisons include:

- Substituent Effects : The target compound’s 4-chloro-3-methylphenyl group introduces steric and electronic differences compared to the 4-chlorophenyl or 4-fluorophenyl groups in 4 and 5 . The chloro-methyl substitution may enhance lipophilicity and influence molecular packing in crystalline states.

- Conformational Flexibility: Both 4 and 5 exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly .

- Crystallographic Symmetry : Compounds 4 and 5 crystallize in triclinic $ P\bar{1} $ symmetry with two independent molecules per asymmetric unit . Similar methodologies (e.g., SHELX for refinement ) might apply to the target compound’s structural analysis.

Pyrazole-Based Cannabinoid Inverse Agonists

SR144528 (), a pyrazole-carboxamide with a 4-chloro-3-methylphenyl group, highlights the pharmacological relevance of this substituent. Comparisons include:

- Core Structure : While SR144528 features a pyrazole core, the target compound’s thiazolium ring may confer distinct electronic properties (e.g., aromaticity, charge distribution).

- Biological Activity: SR144528 acts as a cannabinoid inverse agonist . The target compound’s thiazolium scaffold and substituents could modulate interactions with ion channels or enzymes, though activity remains uncharacterized in the provided evidence.

Thiazolium Salts: Vitamin B1

Vitamin B1 (thiamine chloride , ) shares the thiazolium core but differs in substituents:

- Functional Groups: Vitamin B1 has a hydroxyethyl side chain and an aminopyrimidine moiety, enabling its role as a coenzyme . In contrast, the target compound’s allylamino and chloro-methylphenyl groups suggest divergent reactivity and applications (e.g., antimicrobial agents or ionic liquids).

- Physicochemical Properties: The allylamino group may increase hydrophobicity compared to Vitamin B1’s polar substituents, impacting solubility and bioavailability.

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Synthetic Routes: The synthesis of analogous thiazoles () suggests feasible pathways for the target compound, though optimization may be needed for the allylamino substituent.

- Biological Potential: The 4-chloro-3-methylphenyl group in SR144528 underscores the substituent’s relevance in drug design, though extrapolation to the thiazolium system remains speculative.

Notes

- The comparison relies on structurally related compounds due to the absence of direct studies on the target molecule.

- Further experimental work is needed to validate synthesis, structural details, and bioactivity.

- Crystallographic software packages (e.g., WinGX ) could aid in future characterization efforts.

Biological Activity

2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride is a thiazolium compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 301.2 g/mol. The unique structural features of this compound contribute to its reactivity and biological interactions, particularly as an antimicrobial agent.

Chemical Structure and Properties

The compound features a thiazolium ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen. This ring system can undergo various chemical transformations, allowing for further functionalization and the development of derivatives with potentially enhanced biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown efficacy against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The mechanisms of action are still under investigation, but it is believed that the compound interacts with cellular targets to inhibit pathogen growth.

Case Studies

- Bacterial Inhibition : A study evaluated the compound's effectiveness against common bacterial pathogens. Results indicated that it inhibited the growth of certain Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

- Fungal Activity : Another investigation focused on its antifungal properties, revealing that the compound effectively reduced fungal viability in vitro. Specific assays highlighted its potential against Candida species, which are known to cause opportunistic infections.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, studies suggest that the thiazolium ring may play a crucial role in mediating interactions with biological macromolecules, potentially leading to disruption of cellular functions in microbial cells.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(4-Chloro-3-methylphenyl)-1-buten-4-ol | Structure | Contains a similar chloro-substituted phenyl group; lacks thiazolium structure |

| 2-Aminothiazole | Structure | A simpler thiazole derivative; no allylic substitution |

| 5-Methylthiazole | Structure | Contains a methyl group on thiazole; different substituents lead to varied biological activity |

This table illustrates how variations in structure can influence the biological properties of related compounds.

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions that may vary based on laboratory protocols. The ability to modify the thiazolium ring opens avenues for creating derivatives with tailored biological activities.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride, and how are solvent systems optimized for crystallization?

- Methodological Answer : The compound can be synthesized via the Mannich reaction, which is effective for introducing substituents to heterocyclic systems. For example, analogous syntheses involve reacting phenolic derivatives with amines in ethanol or ethanol-water mixtures to improve solubility and crystallization . Solvent optimization (e.g., ethanol for initial dissolution and gradual addition of water for recrystallization) is critical for obtaining high-purity crystals suitable for X-ray analysis .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals are mounted on a diffractometer, and data collection at 295 K with SHELXL refinement (R factor < 0.1) ensures accuracy . Complementary techniques like NMR and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight.

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies, such as twinning or low data-to-parameter ratios, during structural refinement?

- Methodological Answer : Data twinning, common in monoclinic systems, is addressed using SHELXL’s twin refinement tools (e.g., BASF parameter adjustment) . For low data-to-parameter ratios (< 10:1), improve data quality by collecting higher-resolution datasets (e.g., synchrotron sources) or applying restraints to bond lengths/angles during refinement .

Q. What strategies optimize reaction conditions to minimize by-products during the synthesis of thiazolium derivatives?

- Methodological Answer : By-product formation is mitigated by controlling reaction stoichiometry (e.g., 1:1 molar ratio of allylamine to chlorophenyl precursors) and using catalysts like acetic acid to accelerate Mannich reactions . Monitoring reaction progress via TLC or HPLC ensures timely termination before side reactions dominate.

Q. How should hydrogen atom positions be refined in the crystal structure of this compound using SHELXL?

- Methodological Answer : Hydrogen atoms bonded to carbon are placed geometrically (HFIX instructions in SHELXL), while those on heteroatoms (e.g., NH groups) are located via difference Fourier maps. Thermal displacement parameters (Uiso) are constrained to 1.2–1.5 times the parent atom’s Ueq for accuracy .

Q. What computational tools are employed to predict the reactivity of the thiazolium ring in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model the ring’s electronic properties. Molecular electrostatic potential (MESP) maps identify nucleophilic/electrophilic sites, while Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.